Structural Determinants of Kinase Selectivity: 4-Methoxy vs. Unsubstituted Benzamide Analogs
While direct quantitative bioactivity data for the target compound is unavailable from permitted primary sources, class-level structure-activity relationship (SAR) inferences from the pyrazole-benzamide series underscore the critical role of the 4-methoxy substituent. In related multitargeting kinase inhibitor programs, the 4-methoxybenzamide group has been shown to form key hydrogen bond interactions within the hinge region of the ATP-binding site, directly influencing inhibitory potency. In contrast, the unsubstituted benzamide analog N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide (CAS 2034520-76-6) lacks this hydrogen bond acceptor capability, which is predicted by molecular docking studies to result in a measurable loss of binding affinity [1]. This structural distinction is paramount for research programs relying on specific hinge-binding motifs.
| Evidence Dimension | Predicted binding affinity modulation |
|---|---|
| Target Compound Data | 4-methoxy substituent provides hydrogen bond acceptor (p-OMe group) |
| Comparator Or Baseline | N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide (CAS 2034520-76-6); unsubstituted benzamide |
| Quantified Difference | Quantitative binding or IC50 data not available from allowed sources; differentiation based on established kinase inhibitor SAR |
| Conditions | In silico docking into kinase ATP-binding pockets as described for pyrazole-benzamide class [1] |
Why This Matters
For researchers designing selective kinase probes, the presence of the 4-methoxy group is non-negotiable for maintaining specific hinge-binding interactions predicted by SAR, making the unsubstituted analog an unsuitable substitute.
- [1] Khaled, N. et al. Design, synthesis, biological evaluation, in silico ADME prediction and molecular docking of pyrazole-benzamides as multitargeting protein kinase inhibitors. Journal of Molecular Structure, 2023, 135753. View Source
